molecular formula C19H20N2O2 B5377249 2-[[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]methyl]-1-methylbenzimidazole

2-[[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]methyl]-1-methylbenzimidazole

Cat. No.: B5377249
M. Wt: 308.4 g/mol
InChI Key: HTCRFRFWYCVNPM-DAXSKMNVSA-N
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Description

2-[[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]methyl]-1-methylbenzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole core structure substituted with a methoxy group and a prop-1-enyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]methyl]-1-methylbenzimidazole typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]methyl]-1-methylbenzimidazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the benzimidazole ring may yield a dihydrobenzimidazole derivative.

Scientific Research Applications

2-[[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]methyl]-1-methylbenzimidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]methyl]-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

  • 2-methoxy-4-[(Z)-prop-1-enyl]phenol
  • 2-methoxy-4-propenylphenol
  • 4-hydroxy-3-methoxypropenylbenzene

Uniqueness

The uniqueness of 2-[[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]methyl]-1-methylbenzimidazole lies in its specific substitution pattern and the presence of both methoxy and prop-1-enyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[[2-methoxy-4-[(Z)-prop-1-enyl]phenoxy]methyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-7-14-10-11-17(18(12-14)22-3)23-13-19-20-15-8-5-6-9-16(15)21(19)2/h4-12H,13H2,1-3H3/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCRFRFWYCVNPM-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC2=NC3=CC=CC=C3N2C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CC(=C(C=C1)OCC2=NC3=CC=CC=C3N2C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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